molecular formula C9H5Br2NO2 B3050802 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole CAS No. 288401-34-3

5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole

Cat. No.: B3050802
CAS No.: 288401-34-3
M. Wt: 318.95
InChI Key: XUMHJJXHJNIEFC-UHFFFAOYSA-N
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Description

“5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole” is a chemical compound with the molecular formula C9H5Br2NO2 . It has a molecular weight of 318.95 g/mol . The compound is also known by other names such as “2,4-Dibromo-6-(isoxazol-5-yl)phenol” and "2,4-dibromo-6-(1,2-oxazol-5-yl)phenol" .


Molecular Structure Analysis

The IUPAC name of the compound is "2,4-dibromo-6-(1,2-oxazol-5-yl)phenol" . The InChI string is "InChI=1S/C9H5Br2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H" , and the canonical SMILES string is "C1=C(ON=C1)C2=C(C(=CC(=C2)Br)Br)O" .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The topological polar surface area is 46.3 Ų . The compound has a heavy atom count of 14 . The exact mass is 318.86665 g/mol, and the monoisotopic mass is 316.86870 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • A modified procedure for the rearrangement of 5-(2-hydroxyphenyl)isoxazoles to 2-aminochromones has been developed, which includes the synthesis of hitherto unreported bischromones, indicating the potential for novel compound synthesis using isoxazole derivatives (Ghosh, Saha, & Bandyopadhyay, 2005).
  • The study of tautomerism in heteroaromatic compounds with five-membered rings, including 5-hydroxyisoxazoles, has led to insights into their chemical properties, such as basicity and acid strength (Boulton & Katritzky, 1961).

Biological Activities

  • Research on isoxazole derivatives, including those similar to 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole, has revealed significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
  • Certain isoxazole derivatives have shown growth supporting and antiapoptotic properties, which could have implications in cell biology and cancer research (Simoni et al., 2008).

Chemical Properties and Reactions

  • Isoxazole derivatives have been synthesized and characterized for their potential use as inhibitors of enzymes like carbonic anhydrase, indicating applications in medicinal chemistry (Altug et al., 2017).
  • Studies on the reaction of N-alkylisoxazolium salts with hydroxylamine have led to a better understanding of the chemical behavior of isoxazoles, which is crucial for their application in synthetic chemistry (Kashima, Arai, Imada, & Tsuda, 1978).

Properties

IUPAC Name

2,4-dibromo-6-(1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMHJJXHJNIEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695478
Record name 2,4-Dibromo-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288401-34-3
Record name 2,4-Dibromo-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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